molecular formula C10H12N2O2 B15123317 6-(2-methoxyethoxy)-1H-indazole

6-(2-methoxyethoxy)-1H-indazole

Cat. No.: B15123317
M. Wt: 192.21 g/mol
InChI Key: GNPFMPSUAHKCNF-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The presence of the 2-methoxyethoxy group in the 6-position of the indazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethoxy)-1H-indazole typically involves the reaction of 6-bromo-1H-indazole with 2-methoxyethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution of the bromine atom with the 2-methoxyethoxy group. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-Methoxyethoxy)-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-methoxyethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: A glycol ether with similar structural features but different chemical properties.

    Sodium bis(2-methoxyethoxy)aluminum hydride: A reducing agent with similar functional groups but different reactivity.

    Diethylene glycol monomethyl ether: Another glycol ether with comparable applications in industry and research.

Uniqueness

6-(2-Methoxyethoxy)-1H-indazole is unique due to its indazole core structure combined with the 2-methoxyethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-(2-methoxyethoxy)-1H-indazole

InChI

InChI=1S/C10H12N2O2/c1-13-4-5-14-9-3-2-8-7-11-12-10(8)6-9/h2-3,6-7H,4-5H2,1H3,(H,11,12)

InChI Key

GNPFMPSUAHKCNF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)C=NN2

Origin of Product

United States

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